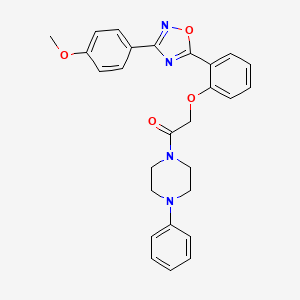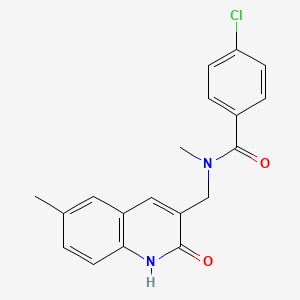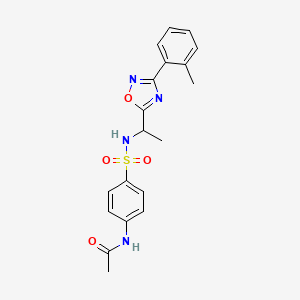
N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide, also known as TOA-SA, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds, which are known for their diverse pharmacological activities.
Wirkmechanismus
The exact mechanism of action of N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is not fully understood. However, it has been reported that N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide exerts its pharmacological effects by modulating various cellular signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Additionally, N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been reported to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. Moreover, N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is its potent pharmacological activity against various diseases. Moreover, N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is relatively easy to synthesize and purify, making it an attractive compound for medicinal chemistry research. However, one of the limitations of N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is its low solubility in water, which may limit its bioavailability in vivo.
Zukünftige Richtungen
Several future directions can be explored for the further development of N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide as a potential therapeutic agent. These include the optimization of its pharmacokinetic properties, the identification of its molecular targets, and the evaluation of its efficacy in animal models of various diseases. Moreover, the development of N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide derivatives with improved pharmacological activity and reduced toxicity can also be explored.
Synthesemethoden
N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide can be synthesized through a multistep process involving the reaction of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 4-aminobenzenesulfonamide and subsequent acetylation of the resulting product with acetic anhydride. The final product is obtained after purification and characterization using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported that N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, N-(4-(N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[4-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-12-6-4-5-7-17(12)18-21-19(27-22-18)13(2)23-28(25,26)16-10-8-15(9-11-16)20-14(3)24/h4-11,13,23H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCHMLZSSGDNFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C(C)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

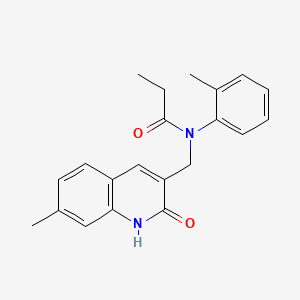

![ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate](/img/structure/B7704433.png)
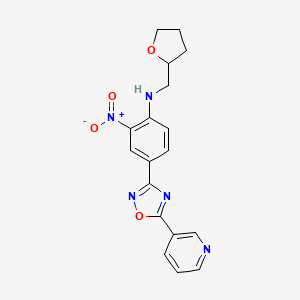
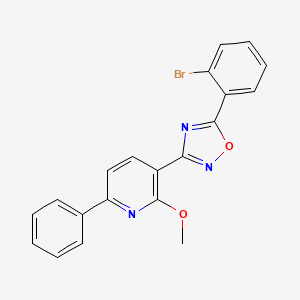
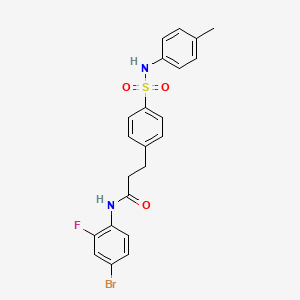

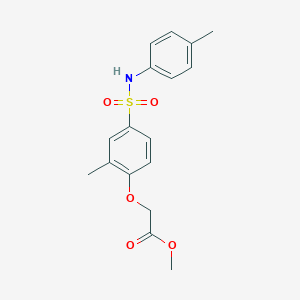

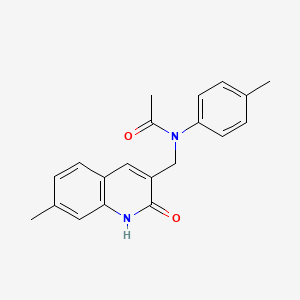
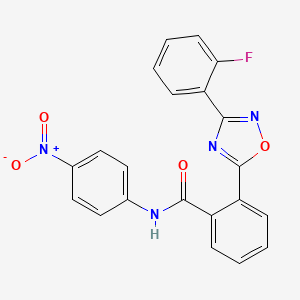
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704520.png)
